Methyl 6-amino-2-fluoro-3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H7FINO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, fluoro, and iodo groups, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-fluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl 6-amino-2-fluorobenzoate, followed by iodination. The reaction conditions often require the use of specific reagents such as iodine and a suitable oxidizing agent under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-fluoro-3-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzoates, while oxidation may yield carboxylic acids or quinones.
Scientific Research Applications
Methyl 6-amino-2-fluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-fluoro-3-iodobenzoate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino, fluoro, and iodo groups can influence its binding affinity and specificity, affecting the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodobenzoate
- Methyl 4-amino-3-iodobenzoate
- Methyl 2-fluoro-3-iodobenzoate
- Methyl 5-bromo-2-iodobenzoate
Uniqueness
Methyl 6-amino-2-fluoro-3-iodobenzoate is unique due to the specific combination of amino, fluoro, and iodo substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7FINO2 |
---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
methyl 6-amino-2-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)6-5(11)3-2-4(10)7(6)9/h2-3H,11H2,1H3 |
InChI Key |
MHTACGNTYYRORC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.